2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid
Overview
Description
- 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound.
- It is also known as 1,3-diazole and contains two nitrogen atoms.
- It is a white or colorless solid, highly soluble in water and other polar solvents.
- Imidazole is a core component of natural products like histidine, purine, and DNA structures.
Synthesis Analysis
- Researchers can modify this compound to create new molecules with potential applications in pharmaceuticals and materials science.
Molecular Structure Analysis
- Molecular formula: C8H6N2O3
- Molecular weight: 178.15 g/mol
Chemical Reactions Analysis
- Further research is needed to explore specific chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- Purity : 98%
- Safety Hazards : May be harmful if swallowed, causes skin and eye irritation.
Scientific Research Applications
Binding Interactions and Supramolecular Complexes
The study of binding interactions between bioisosteric replacements for carboxylic acids, such as 1,2,4-oxadiazol-5-ones, and a trisimidazoline base demonstrates the potential of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid derivatives in forming non-covalent complexes. These interactions, characterized by hydrogen bonding, highlight the compound's role in the development of supramolecular chemistry and its applications in designing novel molecular assemblies (Reichert et al., 2001).
Antitubercular Activities
In the context of medicinal chemistry, derivatives of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid have been explored for their potential as antitubercular agents. The modification of this core structure has led to the development of compounds with significant bactericidal properties against Mycobacterium tuberculosis, emphasizing the importance of the 2-position oxygen atom for aerobic activity (Kim et al., 2009).
Catalytic Applications in Organic Synthesis
The design of novel ionic liquids featuring imidazolium-based catalysts for the efficient synthesis of tetrasubstituted imidazoles showcases another application avenue. These catalysts, derived from imidazole and carboxylic acid functionalities, underscore the versatility of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid in promoting multi-component reactions under solvent-free conditions, pointing towards green chemistry applications (Zolfigol et al., 2013).
Exploration in Fluorescent Materials
Further research into the synthesis of condensed heterocyclic compounds, specifically through the oxidative coupling of carboxylic acids with alkynes, reveals potential applications in materials science. The resulting compounds, including those derived from 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid, exhibit solid-state fluorescence, indicating their utility in the development of new fluorescent materials (Shimizu et al., 2009).
Antioxidant and Antimicrobial Activities
Synthesis and evaluation of derivatives for their antioxidant and antimicrobial activities highlight the biologically relevant applications of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid. These studies provide a foundation for the development of new pharmaceuticals with enhanced bioactivities, showcasing the compound's potential in drug discovery (Bassyouni et al., 2012).
Future Directions
- Investigate its potential applications in drug development and materials science.
Please note that additional research and analysis are required to fully understand the compound’s properties and applications123
properties
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPAVSXSLHMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431031 | |
Record name | 2-Oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid | |
CAS RN |
291289-41-3 | |
Record name | 2-Oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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